Cyclohexyl(tetraethyl)pentaphospholane
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Overview
Description
Cyclohexyl(tetraethyl)pentaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a cyclohexyl group attached to a pentaphospholane ring, which is further substituted with four ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(tetraethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with tetraethylphosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the pentaphospholane ring, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. The final product is typically obtained through a series of purification steps, including filtration, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(tetraethyl)pentaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles; reactions are carried out in the presence of catalysts or under specific temperature and pressure conditions
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phospholane derivatives
Scientific Research Applications
Cyclohexyl(tetraethyl)pentaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl(tetraethyl)pentaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their stability and function. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphosphine: Similar in structure but lacks the pentaphospholane ring.
Tetraethylphosphorus trichloride: A precursor in the synthesis of Cyclohexyl(tetraethyl)pentaphospholane.
Phosphine oxides: Products of the oxidation of this compound .
Uniqueness
This compound is unique due to its pentaphospholane ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to form stable complexes with metals and participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
63830-62-6 |
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Molecular Formula |
C14H31P5 |
Molecular Weight |
354.26 g/mol |
IUPAC Name |
1-cyclohexyl-2,3,4,5-tetraethylpentaphospholane |
InChI |
InChI=1S/C14H31P5/c1-5-15-16(6-2)18(8-4)19(17(15)7-3)14-12-10-9-11-13-14/h14H,5-13H2,1-4H3 |
InChI Key |
PVWHHYDZJWEOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCP1P(P(P(P1CC)C2CCCCC2)CC)CC |
Origin of Product |
United States |
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